4-(4-Hydroxypiperidin-1-yl)benzonitrile is an organic compound with the molecular formula . It features a hydroxyl group attached to a piperidine ring, which is further connected to a benzonitrile moiety. This compound is primarily recognized for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as in materials science and biochemical assays.
This compound is classified under organic compounds and is often utilized in various scientific research applications. It can be sourced from chemical suppliers and is recognized by its CAS number 79421-43-5. The compound's structural characteristics contribute to its reactivity and potential biological activity, making it a subject of interest in both academic and industrial research settings.
The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile typically involves the following steps:
The molecular structure of 4-(4-Hydroxypiperidin-1-yl)benzonitrile consists of:
The structural formula can be represented as follows:
Key data includes:
4-(4-Hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Common reagents used for these reactions include:
The mechanism of action for 4-(4-Hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and nitrile moiety can form hydrogen bonds and other interactions with active sites, influencing the activity of target molecules. These interactions can modulate biological pathways, potentially leading to therapeutic effects in neurological disorders .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-(4-Hydroxypiperidin-1-yl)benzonitrile has several scientific uses:
Piperidine derivatives constitute a privileged scaffold in medicinal chemistry, particularly for developing multitarget-directed ligands (MTDLs) that address complex multifactorial diseases like Alzheimer's disease (AD) and cancer. The piperidine ring's structural versatility enables simultaneous modulation of multiple biological targets, such as acetylcholinesterase (AChE), histone deacetylase (HDAC), and β-secretase (BACE-1) [2] [7]. For example, the N-benzylpiperidine motif in donepezil (an FDA-approved AD drug) inhibits AChE while reducing amyloid-β aggregation. Recent studies show that incorporating a hydroxyl group at the C4 position of piperidine (as in 4-(4-hydroxypiperidin-1-yl)benzonitrile) enhances water solubility and hydrogen-bonding capacity, critical for optimizing blood-brain barrier (BBB) permeability and target engagement [4] [7]. This modification allows derivatives to act as dual AChE/HDAC inhibitors, with IC₅₀ values often below 10 μM for both targets (Table 1).
Table 1: Piperidine-Based Multitarget-Directed Ligands in Clinical Development
Compound | Biological Targets | Therapeutic Area | Key Structural Features |
---|---|---|---|
Donepezil | AChE | Alzheimer’s Disease | N-Benzylpiperidine |
Compound d10 | AChE/HDAC (IC₅₀ = 3.22/0.45 μM) | Alzheimer’s Disease | Hydroxybenzimidazole-piperidine |
KUNB31 | Hsp90β | Cancer | Isoform-selective piperidine |
SNX 2112 | Hsp90α/β | Cancer | Benzamide-piperidine hybrid |
Toggle Detailed Activity Data
Compound d10: AChE IC₅₀ = 3.22 μM, HDAC IC₅₀ = 0.45 μM, Aβ aggregation inhibition = 62.3% at 20 μM [7]
The benzonitrile group in 4-(4-hydroxypiperidin-1-yl)benzonitrile serves as a critical pharmacophore that influences ligand-receptor interactions through steric, electronic, and conformational effects. Its linear geometry and strong dipole moment (∼4.18 D) facilitate precise binding to hydrophobic enzyme subpockets via π-π stacking, dipole-dipole interactions, and van der Waals forces [4] [8]. Co-crystallization studies with supramolecular macrocycles (e.g., F[3]A1-[P(O)Ph]₃) demonstrate that benzonitrile derivatives form key-lock complexes stabilized by hydrogen bonding between the nitrile nitrogen and cavity residues (e.g., Ser200 in AChE) [8]. In Alzheimer’s therapeutics, benzonitrile-containing analogs exhibit superior BACE-1 inhibition (IC₅₀ = 0.84 μM) compared to halogenated analogs due to enhanced polar interactions with catalytic aspartate dyads [4]. Additionally, the nitrile group’s moderate lipophilicity (LogP ∼1.9) optimizes cellular uptake without compromising solubility.
Table 2: Molecular Interactions Enabled by Benzonitrile Moieties
Interaction Type | Biological Relevance | Example Target |
---|---|---|
π-π Stacking | Anchors ligand in hydrophobic cavities | AChE Peripheral Site |
H-Bond Acceptance | Binds catalytic residues (e.g., Ser203, His447) | AChE Catalytic Site |
Dipole Alignment | Enhances selectivity for Hsp90β subpocket | Hsp90 ATP-Binding Domain |
Chelation | Modulates metal-induced Aβ aggregation | Aβ-Cu²⁺ complexes |
Piperidine scaffolds have evolved from simple neurotransmitter analogs to sophisticated hybrid structures with enhanced CNS bioavailability. Early piperidine drugs (e.g., haloperidol) targeted dopamine receptors but lacked isoform selectivity. The 1990s saw the rational design of donepezil, which combined N-benzylpiperidine with an indanone moiety to inhibit AChE (IC₅₀ = 6.7 nM) while minimizing peripheral toxicity [2] [6]. Modern derivatives integrate hydroxyl groups or nitrile-containing aromatics to address emerging targets:
Table 3: Milestones in Piperidine Scaffold Optimization for CNS Disorders
Era | Design Strategy | Key Compound | Therapeutic Advance |
---|---|---|---|
1950s-1970s | Simple heterocycles | Haloperidol | Dopamine antagonism |
1990s | N-Benzylpiperidine hybrids | Donepezil | AChE inhibition |
2010s | Multi-target ligands | Ladostigil | Cholinesterase/MAO-B inhibition |
2020s | Benzonitrile-hydroxypiperidine | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | Dual AChE/HDAC inhibition, Aβ disaggregation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3